Bis-Intercalation vs. Monointercalation: The Linker-Length Threshold Determined by NMR
In a definitive 1H NMR study of polymethylene bis(acridine) binding to d(AT)5·d(AT)5, compounds with a C8 (octamethylene) linker exhibited bis-intercalation as evidenced by 40% of the low-field imino proton intensity shifting upfield, in contrast to C4 and C6 analogs which showed only ~24% shifted intensity indicative of monointercalation [1]. The octamethylene chain length (approximately 10.2 Å) exceeds the established 9.8 Å threshold required for simultaneous intercalation of both acridine chromophores [1].
| Evidence Dimension | DNA binding mode (monointercalation vs. bis-intercalation) by 1H NMR shifted imino proton intensity |
|---|---|
| Target Compound Data | ~40% of total low-field imino proton intensity shifted upfield for C8 (octamethylene) bis-acridine, consistent with bis-intercalation [1] |
| Comparator Or Baseline | C4 (butyl) and C6 (hexyl) bis-acridines: ~24% shifted intensity, consistent with monointercalation [1] |
| Quantified Difference | A difference of approximately 16 percentage points in shifted imino proton intensity, corresponding to a switch from single to dual chromophore insertion. |
| Conditions | 1:1 complex with d(AT)5·d(AT)5 in 0.1 M NaCl, 0.01 M sodium cacodylate buffer, pH 7.0, at 6 °C, 300 MHz 1H NMR [1] |
Why This Matters
This binding mode switch directly determines whether the compound functions as a simple intercalator or a DNA threading agent capable of stabilizing higher-order DNA structures, a key consideration for researchers designing DNA-targeted probes or therapeutics.
- [1] Assa-Munt, N., Denny, W. A., Leupin, W., & Kearns, D. R. (1985). 1H NMR study of the binding of bis(acridines) to d(AT)5·d(AT)5. 1. Mode of binding. Biochemistry, 24(6), 1441–1449. View Source
